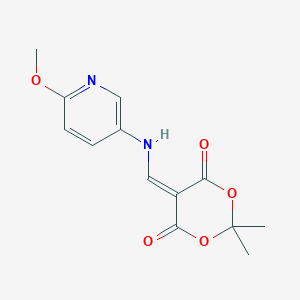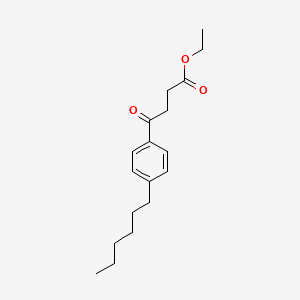
Decylboronsäure
Übersicht
Beschreibung
Decylboronic acid, also known as n-Decylboronic acid, is an organic compound with the chemical formula C₁₀H₂₃BO₂. It is a boronic acid derivative characterized by a decyl group attached to a boronic acid moiety. This compound is typically found as a white to light yellow crystalline powder and is known for its unique chemical properties and applications in various fields of science and industry .
Wissenschaftliche Forschungsanwendungen
Decylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: It serves as a probe for detecting and quantifying carbohydrates and other biomolecules due to its ability to form reversible covalent bonds with diols.
Medicine: Research is exploring its potential in drug delivery systems and as a component in therapeutic agents.
Wirkmechanismus
Target of Action
Decylboronic Acid, also known as n-Decylboronic acid, is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of Decylboronic Acid in this reaction are the organic groups that participate in electronically divergent processes with the metal catalyst .
Mode of Action
The mode of action of Decylboronic Acid involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, Decylboronic Acid, which is formally a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
It is known that the compound plays a crucial role in the suzuki–miyaura coupling reaction, which is a key process in organic synthesis . The downstream effects of this reaction depend on the specific reactants and conditions used.
Pharmacokinetics
It is known that the compound has a molecular weight of 18610 Da , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of the action of Decylboronic Acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis to create a variety of complex organic compounds .
Action Environment
The action, efficacy, and stability of Decylboronic Acid can be influenced by various environmental factors. For instance, the yield of the Suzuki–Miyaura coupling reaction can be increased by slow-release and thus low concentration of boronic acid . .
Biochemische Analyse
Biochemical Properties
Decylboronic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It forms reversible covalent bonds with diols and polyols, which are commonly found in saccharides and catechols. This interaction is crucial for the molecular recognition processes in biological systems. Decylboronic acid can also bind to nucleophilic amino acid side chains, such as serine, which allows it to act as an enzyme inhibitor. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Cellular Effects
Decylboronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with proteins and enzymes involved in these pathways. For example, decylboronic acid can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling. This inhibition can lead to changes in gene expression and cellular metabolism. Additionally, decylboronic acid has been used in the delivery of peptides into cells, demonstrating its ability to cross cell membranes and affect intracellular processes .
Molecular Mechanism
The molecular mechanism of decylboronic acid involves its ability to form reversible covalent bonds with diols and nucleophilic amino acid side chains. This interaction allows decylboronic acid to inhibit the activity of enzymes by binding to their active sites. The binding of decylboronic acid to enzymes can prevent the enzymes from interacting with their natural substrates, thereby inhibiting their activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of decylboronic acid can change over time due to its stability and degradation. Decylboronic acid is relatively stable under physiological conditions, but it can degrade over time, especially in the presence of water. This degradation can lead to a decrease in its effectiveness as an enzyme inhibitor or molecular recognition agent. Long-term studies have shown that decylboronic acid can have lasting effects on cellular function, including changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of decylboronic acid can vary with different dosages in animal models. At low doses, decylboronic acid can effectively inhibit enzyme activity and influence cellular processes without causing significant toxicity. At high doses, decylboronic acid can cause adverse effects, including toxicity and disruption of normal cellular function. Studies have shown that there is a threshold dose above which the toxic effects of decylboronic acid become apparent .
Metabolic Pathways
Decylboronic acid is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. It can affect metabolic flux by inhibiting the activity of key enzymes involved in metabolic pathways. For example, decylboronic acid can inhibit the activity of enzymes involved in the glycolytic pathway, leading to changes in metabolite levels and metabolic flux. This inhibition can have downstream effects on cellular metabolism and energy production .
Transport and Distribution
Decylboronic acid is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can cross cell membranes and accumulate in specific cellular compartments, such as the cytosol and nucleus. The distribution of decylboronic acid within cells can affect its activity and function, as it can interact with different biomolecules in different cellular compartments .
Subcellular Localization
The subcellular localization of decylboronic acid is influenced by its ability to interact with targeting signals and post-translational modifications. Decylboronic acid can be directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria, through interactions with targeting signals. This localization can affect its activity and function, as it can interact with different biomolecules in different subcellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Decylboronic acid can be synthesized through several methods, with one of the most common being the reaction of decanol with boron-containing reagents. A typical synthetic route involves the esterification of decanol with boric acid or boron trihalides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product. The reaction conditions often include heating the mixture to facilitate the esterification process .
Industrial Production Methods: In industrial settings, decylboronic acid is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The industrial production also emphasizes safety and environmental considerations, employing closed systems and efficient waste management practices .
Analyse Chemischer Reaktionen
Types of Reactions: Decylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form decylboronic esters or other boron-containing compounds.
Reduction: Under specific conditions, decylboronic acid can be reduced to form decylborane derivatives.
Substitution: It participates in substitution reactions where the boronic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation Products: Decylboronic esters.
Reduction Products: Decylborane derivatives.
Substitution Products: Various decyl-substituted boronic compounds.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Used in similar applications but has a different aromatic structure.
Methylboronic Acid: Smaller and less hydrophobic compared to decylboronic acid.
Butylboronic Acid: Similar in structure but with a shorter alkyl chain.
Uniqueness: Decylboronic acid is unique due to its long alkyl chain, which imparts hydrophobic properties and influences its reactivity and solubility. This makes it particularly useful in applications requiring amphiphilic properties and in the synthesis of hydrophobic compounds .
Eigenschaften
IUPAC Name |
decylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23BO2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h12-13H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTSEMMBKGBUGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCCCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400492 | |
| Record name | Decylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24464-63-9 | |
| Record name | Decylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-[4-(2,5-dichlorophenyl)sulfonyloxyphenyl]prop-2-enoate](/img/structure/B1351352.png)



![4-[3-(4-Chlorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B1351372.png)



![4-(Phenylsulfonyl)-5-[4-(trifluoromethyl)anilino]-2,4-pentadienenitrile](/img/structure/B1351386.png)

![4-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1351394.png)
![8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one](/img/structure/B1351397.png)

